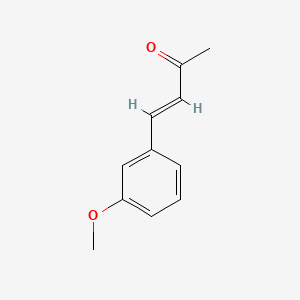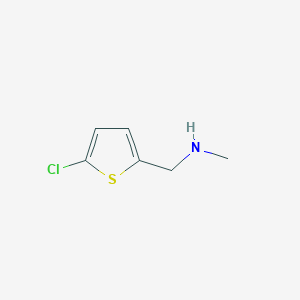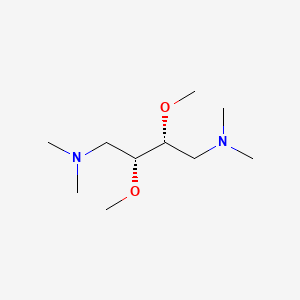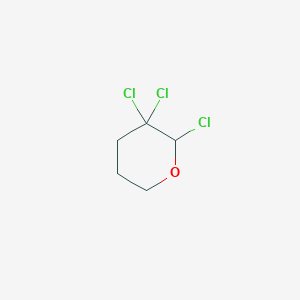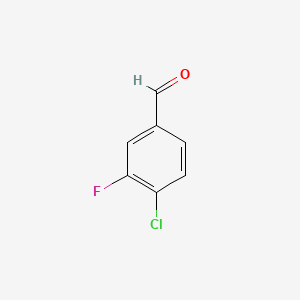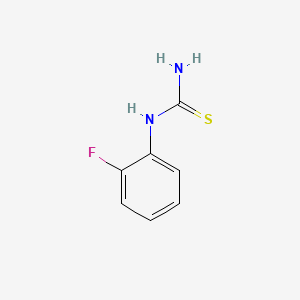
(2-Fluorophenyl)thiourea
概要
説明
“(2-Fluorophenyl)thiourea” is a chemical compound with the molecular formula C7H7FN2S and a molecular weight of 170.21 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of thiourea derivatives, such as “(2-Fluorophenyl)thiourea”, involves various strategies. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of acetophenonethiazole and p-nitrobenzaldehyde .Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)thiourea” can be represented as H2N — CS — NH2 . Further analysis of the molecule can be conducted using spectroscopic methods .Chemical Reactions Analysis
“(2-Fluorophenyl)thiourea” can undergo various chemical reactions. For instance, it reacts with alkyl halides to form isothiouronium salt . Further hydrolysis of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
“(2-Fluorophenyl)thiourea” is a solid at 20°C . Its melting point ranges from 144.0 to 148.0°C .科学的研究の応用
-
Fluorescent Protein Antibodies
- Scientific Field : Molecular Biology .
- Application Summary : Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications . Antibodies targeting FPs have emerged, with nanobodies (a new type of antibody entirely composed of the variable domain of a heavy-chain antibody) being particularly noteworthy .
- Methods of Application : These small and stable nanobodies can be expressed and functional in living cells. They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
- Results or Outcomes : This research progress has made FPs more valuable in biological research .
-
Fluorous Organocatalyst
- Scientific Field : Organic Chemistry .
- Application Summary : Thiourea-based fluorous organocatalysts have seen significant development . These catalysts are more eco-friendly and non-toxic compared to traditional metal catalysts, and more stable and suitable for broad substrate application compared to enzyme catalysts .
- Methods of Application : Thioureas can accelerate and stereochemically alter organic transformations through double hydrogen-bonding interactions with the respective substrates .
- Results or Outcomes : The development of organocatalysts based on thiourea has been significant, and fluorous technology has been introduced as a powerful recyclable method .
-
Synthetic Precursors of New Heterocycles
- Scientific Field : Organic Chemistry .
- Application Summary : Acyl thioureas have been used extensively as synthetic precursors of new heterocycles . These compounds have a wide variety of applications in diverse fields, such as pharmacological and materials science, and technology .
- Methods of Application : Thioureas are used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
- Results or Outcomes : These ligands have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .
-
Chiral Pollutants Sensing
- Scientific Field : Environmental Chemistry .
- Application Summary : Amino-functionalized thioureas, such as 2-(dimethylamino)cyclohexyl-(3,5-bis(trifluoromethyl)phenyl)thiourea (Takemoto’s catalyst), are widely used organocatalysts with virtually unknown environmental safety data .
- Methods of Application : En route to the porphyrin-based chemosensing of Takemoto-type thioureas, their supramolecular binding to a series of zinc porphyrins was studied with UV-Vis and circular dichroism (CD) spectroscopy, computational analysis and single crystal X-ray diffraction .
- Results or Outcomes : Ecotoxicity studies based on the Vibrio fischeri luminescence inhibition test reveal significant toxicity of Takemoto’s catalyst (EC 50 = 7.9 mg/L) and its NH 2 -substituted analog (EC 50 = 7.2–7.4 mg/L) .
-
Synthesis of Thiophene Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Substituted thiophenes are among the most important aromatic heterocyclic derivatives . Many molecules incorporating the thiophene nucleus have shown important pharmacological activities . Moreover, thiophene derivatives find large application in material science and in coordination chemistry , and as intermediate in organic synthesis .
- Methods of Application : The development of novel, efficient and selective methods for the construction of the thiophene ring starting from acyclic precursors is a very important target in current organic synthesis . These processes may allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
- Results or Outcomes : These ligands have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .
-
Chemosensors
- Scientific Field : Environmental Chemistry .
- Application Summary : Environmental pollution with chiral organic compounds is an emerging problem requiring innovative sensing methods . Amino-functionalized thioureas, such as 2-(dimethylamino)cyclohexyl-(3,5-bis(trifluoromethyl)phenyl)thiourea (Takemoto’s catalyst), are widely used organocatalysts with virtually unknown environmental safety data .
- Methods of Application : En route to the porphyrin-based chemosensing of Takemoto-type thioureas, their supramolecular binding to a series of zinc porphyrins was studied with UV-Vis and circular dichroism (CD) spectroscopy, computational analysis and single crystal X-ray diffraction .
- Results or Outcomes : Ecotoxicity studies based on the Vibrio fischeri luminescence inhibition test reveal significant toxicity of Takemoto’s catalyst (EC 50 = 7.9 mg/L) and its NH 2 -substituted analog (EC 50 = 7.2–7.4 mg/L) .
Safety And Hazards
特性
IUPAC Name |
(2-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZQQOFMQRNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215855 | |
| Record name | Thiourea, (2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)thiourea | |
CAS RN |
656-32-6 | |
| Record name | N-(2-Fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, (2-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

